N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-ethyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-2-23-14-17(18(25)21-11-10-15-6-8-16(20)9-7-15)19(22-23)28(26,27)24-12-4-3-5-13-24/h6-9,14H,2-5,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQBFHMEBLDHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24ClN3O2S
- Molecular Weight : 367.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. The compound demonstrates potential as an antagonist for certain receptors, particularly in the central nervous system (CNS) and may influence metabolic pathways related to inflammation and pain.
1. Cannabinoid Receptor Modulation
Research indicates that similar compounds exhibit selective antagonistic activity at cannabinoid receptors, particularly CB1. For instance, SR147778, a related pyrazole compound, shows high affinity for the CB1 receptor with a Ki value of around 3.5 nM, indicating that this compound may possess similar properties .
2. Anti-inflammatory Effects
In vitro studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. This effect may be mediated through the modulation of signaling pathways involving NF-kB and MAPK .
Case Study 1: CB1 Antagonism
A study conducted on SR147778 demonstrated its ability to antagonize the effects of cannabinoid agonists in vivo. The administration of this compound resulted in a significant reduction in cannabinoid-induced hypothermia and analgesia in animal models, suggesting that this compound might exhibit similar pharmacological profiles .
Case Study 2: Pain Management
A clinical investigation explored the efficacy of pyrazole derivatives in chronic pain management. The results indicated that these compounds could effectively reduce pain scores in patients with neuropathic pain, likely due to their action on cannabinoid receptors and other pain pathways .
Data Table: Biological Activity Summary
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H28ClN3O3S
- Molecular Weight : 414.0 g/mol
- IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-1-piperidin-1-ylsulfonylpiperidine-4-carboxamide
The compound features a pyrazole ring, a piperidine moiety, and a sulfonamide functional group, which are critical for its biological interactions.
Pharmacological Applications
The compound has been investigated for various pharmacological effects, including:
-
Anticancer Activity :
- Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have shown significant activity against colon, breast, and cervical cancer cells, suggesting that N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide may also possess similar anticancer properties .
- A study focusing on the modification of sulfonamide structures highlighted their potential as molecular hybrids with enhanced antitumor activity .
- Inflammation and Pain Management :
- Central Nervous System Disorders :
Case Studies and Research Findings
Several studies have documented the biological activity of this compound or its analogs:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues and Substituent Effects
Pyrazole-carboxamide derivatives exhibit diverse bioactivities depending on substituent patterns. Key structural comparisons include:
Table 1: Substituent Profiles of Selected Pyrazole-Carboxamide Derivatives
Key Observations :
- The 4-chlorophenethyl group in the target compound is a recurring motif in herbicidal (e.g., ) and cannabinoid receptor antagonists (e.g., ), suggesting roles in lipid membrane interaction or receptor binding.
- The piperidin-1-ylsulfonyl group may enhance solubility or serve as a hydrogen-bond acceptor, contrasting with trifluoromethyl () or methyl groups () that influence steric bulk and electronic properties.
Table 2: Activity Profiles of Pyrazole-Carboxamide Derivatives
Comparative Insights :
- Herbicidal Activity : The target compound’s 4-chlorophenethyl group aligns with derivatives in , where similar substituents achieved >90% weed inhibition. The sulfonyl group may enhance soil mobility or bioavailability.
- CNS Applications: The piperidinylsulfonyl moiety is structurally akin to cannabinoid antagonists (), though direct receptor affinity data for the target compound is lacking.
Q & A
Q. What are the common synthetic routes for N-(4-chlorophenethyl)-1-ethyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step processes starting with the construction of the pyrazole core. For example:
Core Formation : Condensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring .
Substituent Introduction : Sequential alkylation/sulfonylation at the pyrazole C3 position using reagents like piperidine-1-sulfonyl chloride. The 4-chlorophenethyl group is introduced via carboxamide coupling (e.g., EDC/HOBt-mediated amidation) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields high-purity product.
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 | >90% |
| Sulfonylation | Piperidine-1-sulfonyl chloride, DCM, 0°C→RT | 50–60 | >85% |
Q. How is the compound characterized structurally?
Standard techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., pyrazole C5 aromatic protons at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrazole and 4-chlorophenethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 490.1234) .
Advanced Research Questions
Q. How can conformational flexibility impact its binding to cannabinoid receptors?
The compound’s pyrazole C3 sulfonamide and C4 carboxamide groups exhibit torsional flexibility, influencing CB1 receptor interactions:
- CoMFA Analysis : Molecular modeling (e.g., Comparative Molecular Field Analysis) identifies steric/electrostatic hotspots. For example, the piperidinylsulfonyl group’s orientation affects binding pocket compatibility .
- Protonation States : The piperidine nitrogen’s protonation (at physiological pH) enhances electrostatic interactions with receptor residues (e.g., Lys192 in CB1) .
Q. Data Contradiction Note :
Q. What strategies optimize in vivo efficacy while minimizing CNS penetration?
To design peripherally restricted CB1 antagonists:
Polar Group Incorporation : Sulfonamide or sulfamide moieties increase topological polar surface area (tPSA >90 Ų), reducing blood-brain barrier (BBB) permeability .
Deuterated Analogs : Deuterium substitution at metabolically labile positions (e.g., ethyl group) prolongs half-life without altering target affinity .
Q. Key Findings :
Q. How do structural analogs reconcile conflicting SAR data in CB1 antagonism?
Structure-activity relationship (SAR) contradictions arise from:
- C5 Aromatic Substitution : Electron-withdrawing groups (e.g., 4-Cl) enhance CB1 affinity, but bulky substituents (e.g., 2,4-diCl) may sterically hinder binding .
- Pyrazole C3 Position : Sulfonamide vs. carboxamide derivatives show divergent inverse agonist/neutral antagonist profiles due to receptor helix 7 interactions .
Q. Methodological Resolution :
- 3D-QSAR Modeling : Aligns ligand conformers (Tg, Ts) with receptor pharmacophores to predict activity cliffs .
- Mutagenesis Studies : Residue-specific mutations (e.g., CB1 F174L) validate predicted binding modes .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported binding affinities?
Discrepancies often stem from:
Q. Best Practices :
Q. What advanced techniques validate target engagement in complex matrices?
- Click Chemistry Probes : Alkyne-tagged analogs enable pull-down assays to identify off-targets in tissue lysates .
- Cryo-EM : Resolves ligand-bound CB1 receptor conformations at near-atomic resolution (e.g., PDB 6KQI) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
